6-N-Biotinylaminohexyl Hydrogenphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

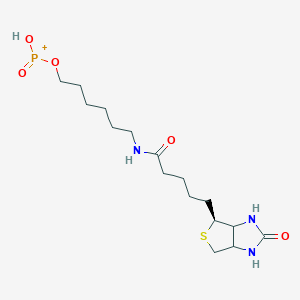

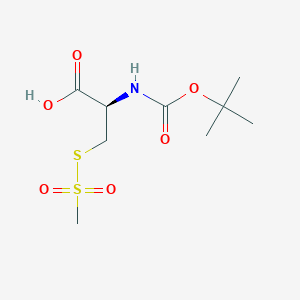

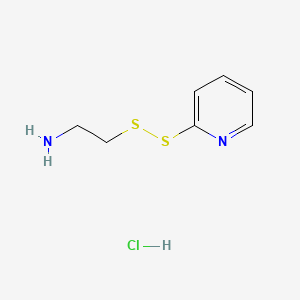

6-N-Biotinylaminohexyl Hydrogenphosphonate is a short linker featuring a biotin group and a hydrogen phosphonate . The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . Biotin is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Molecular Structure Analysis

The molecular formula of 6-N-Biotinylaminohexyl Hydrogenphosphonate is C16H30N3O5PS . Its molecular weight is 407.47 .Chemical Reactions Analysis

The phosphonate group in 6-N-Biotinylaminohexyl Hydrogenphosphonate is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA .Physical And Chemical Properties Analysis

The molecular formula of 6-N-Biotinylaminohexyl Hydrogenphosphonate is C16H30N3O5PS . Its molecular weight is 407.47 .Aplicaciones Científicas De Investigación

Synthesis of Biotinylated Compounds

6-N-Biotinylaminohexyl Hydrogenphosphonate serves as a precursor in the synthesis of biotinylated compounds. The hydrogen phosphonate group is reactive towards nucleophiles such as amines, thiols, or alcohols, allowing for the formation of bonds similar to those in DNA . This reactivity is utilized to attach biotin to various molecules, which can then be used in further biochemical applications.

Affinity-Based Applications

The biotin moiety of 6-N-Biotinylaminohexyl Hydrogenphosphonate is extremely useful for affinity-based applications. Biotin has a strong affinity for streptavidin, which is exploited in pull-down assays to isolate and study biotin-tagged molecules . This interaction is a cornerstone in many proteomic research methodologies.

Proteomics Research

In proteomics, 6-N-Biotinylaminohexyl Hydrogenphosphonate is used to label proteins selectively. The labeled proteins can be captured or detected due to the high-affinity binding of biotin to streptavidin. This is particularly useful in the identification and quantification of proteins in complex biological samples .

Molecular Biology Techniques

This compound is integral in various molecular biology techniques. For example, it can be used to modify nucleic acids or proteins with biotin, enabling their subsequent extraction or analysis with streptavidin-coated surfaces or beads . This modification is crucial for techniques such as chromatin immunoprecipitation (ChIP) assays.

Pharmaceutical Research

In pharmaceutical research, 6-N-Biotinylaminohexyl Hydrogenphosphonate is used to study drug-protein interactions. By biotinylating a drug, researchers can observe its interaction with target proteins, which is essential for drug development and understanding pharmacodynamics .

Diagnostic Assays

The biotin-streptavidin interaction is also harnessed in diagnostic assays. Biotinylated antibodies or antigens can be employed in various assay formats, including ELISA, to detect the presence of specific biomarkers with high sensitivity and specificity .

Mecanismo De Acción

Mode of Action

6-N-Biotinylaminohexyl Hydrogenphosphonate is a short linker featuring a biotin group and a hydrogen phosphonate . The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . This allows the compound to interact with various biological targets.

Propiedades

IUPAC Name |

hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEBYVHHFPMZQO-OWYJLGKBSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5PS+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-N-Biotinylaminohexyl Hydrogenphosphonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)